(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
The compound (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule that combines a chromenone structure with a sulfonylamino pentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Benzyl and Methyl Groups: Benzylation and methylation of the chromenone core can be achieved using benzyl bromide and methyl iodide, respectively, under basic conditions.
Coupling with the Sulfonylamino Pentanoate: The final step involves coupling the chromenone derivative with (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and reagents would be chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of the chromenone can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydrochromenones.
Substitution: The benzyl and methyl groups can be substituted via nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Dihydrochromenones.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromenone core is a versatile scaffold in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit significant bioactivity, including anti-inflammatory, antioxidant, and anticancer properties. The sulfonylamino group is known to enhance the bioavailability and stability of the molecule.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate likely involves interaction with specific enzymes or receptors in the body. The chromenone core can inhibit enzymes like carbonic anhydrase or monoamine oxidase, while the sulfonylamino group may enhance binding affinity and selectivity. The exact molecular targets and pathways would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromenone derivative with potential bioactivity.
3-benzyl-4,8-dimethyl-2-oxochromen-7-yl oxymethyl benzoate: A structurally similar compound with different substituents.
Uniqueness
The uniqueness of (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate lies in its combination of a chromenone core with a sulfonylamino pentanoate moiety, which may confer unique biological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C30H31NO6S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C30H31NO6S/c1-19(2)16-27(31-38(34,35)24-13-10-20(3)11-14-24)30(33)36-23-12-15-25-21(4)26(29(32)37-28(25)18-23)17-22-8-6-5-7-9-22/h5-15,18-19,27,31H,16-17H2,1-4H3/t27-/m0/s1 |
InChI Key |
LUSNJECCCMJYRW-MHZLTWQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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